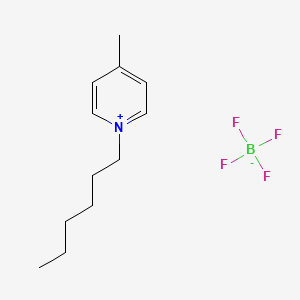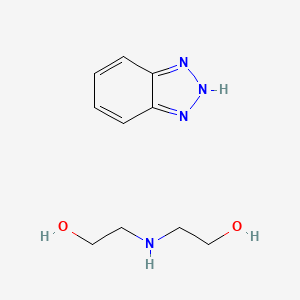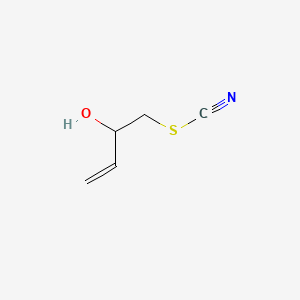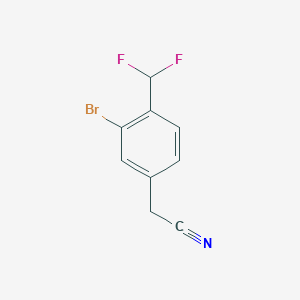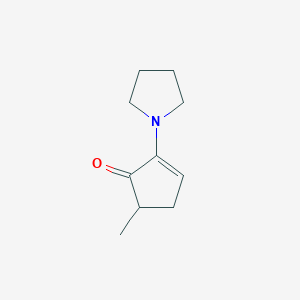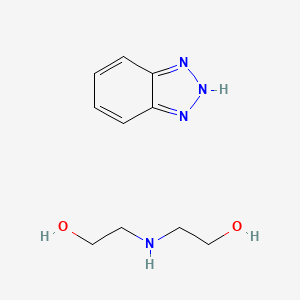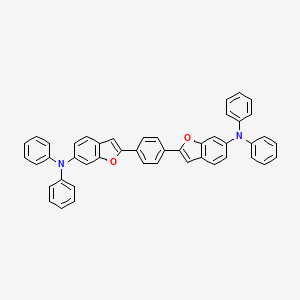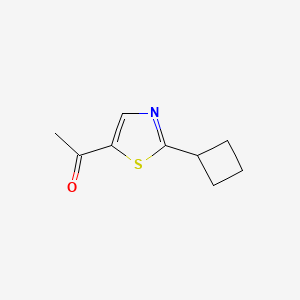
1-(2-Cyclobutylthiazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclobutylthiazol-5-yl)ethanone is a chemical compound belonging to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylthiazol-5-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea with chloroacetone, followed by acidic treatment, Sandmeyer reaction, and chlorination . The reaction conditions typically include controlled addition rates of chloroacetone and specific acidic environments to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions: 1-(2-Cyclobutylthiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
1-(2-Cyclobutylthiazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Cyclobutylthiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or binding to receptors . This interaction can modulate physiological processes, leading to the compound’s observed effects.
類似化合物との比較
- 2-Chloro-1-(2-chlorothiazol-5-yl)ethanone
- 2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles
Comparison: 1-(2-Cyclobutylthiazol-5-yl)ethanone is unique due to its cyclobutyl group, which may confer different chemical properties and biological activities compared to other thiazole derivatives. This uniqueness can be advantageous in developing specialized applications in various fields .
特性
分子式 |
C9H11NOS |
|---|---|
分子量 |
181.26 g/mol |
IUPAC名 |
1-(2-cyclobutyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H11NOS/c1-6(11)8-5-10-9(12-8)7-3-2-4-7/h5,7H,2-4H2,1H3 |
InChIキー |
KXFFDDSTFWQEMO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=C(S1)C2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


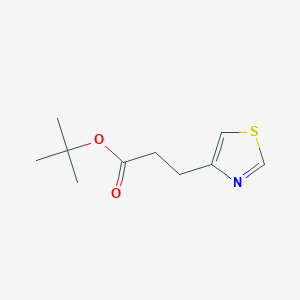
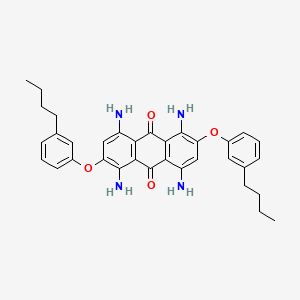
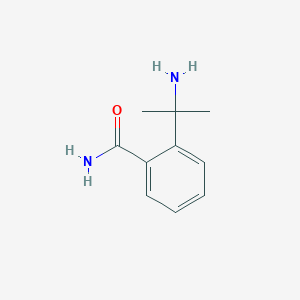
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
